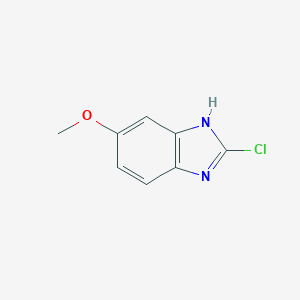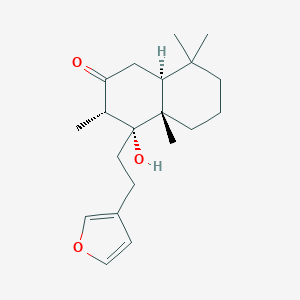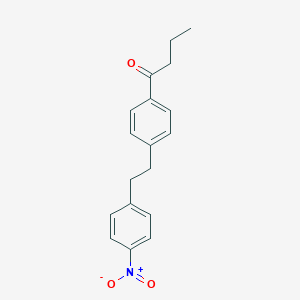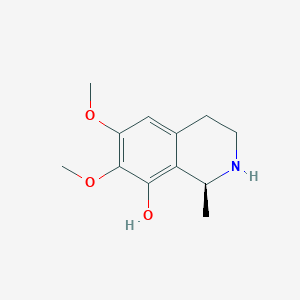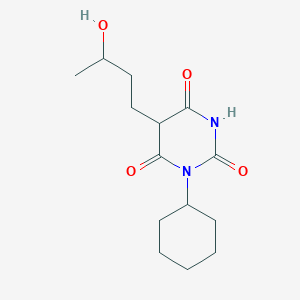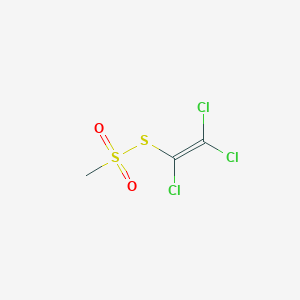
Methanesulfonic acid, thio-, S-trichlorovinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, thio-, S-trichlorovinyl ester, also known as trichlorovinyl sulfone, is a chemical compound that has been used in scientific research for various purposes. This compound is a derivative of methanesulfonic acid and is often used in organic synthesis reactions.
Mécanisme D'action
Trichlorovinyl sulfone is an electrophilic reagent that reacts with nucleophiles such as amines and alcohols. The reaction of Methanesulfonic acid, thio-, S-trichlorovinyl esteryl sulfone with amines yields sulfonamides, while the reaction with alcohols yields sulfones. The mechanism of action of Methanesulfonic acid, thio-, S-trichlorovinyl esteryl sulfone involves the formation of an intermediate that reacts with the nucleophile to form the final product.
Biochemical and Physiological Effects
Trichlorovinyl sulfone has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have moderate toxicity and can cause skin irritation and respiratory tract irritation. Trichlorovinyl sulfone has also been reported to be a mutagen in bacterial assays.
Avantages Et Limitations Des Expériences En Laboratoire
Trichlorovinyl sulfone has several advantages for lab experiments. It is readily available and easy to handle. It is also a versatile reagent that can be used in the synthesis of various compounds. However, Methanesulfonic acid, thio-, S-trichlorovinyl esteryl sulfone has some limitations. It is a hazardous chemical that requires careful handling and disposal. It is also a reactive reagent that can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Orientations Futures
For the use of Methanesulfonic acid, thio-, S-Methanesulfonic acid, thio-, S-trichlorovinyl esteryl esteryl sulfone include the development of new synthetic methods, the synthesis of new biologically active compounds, and the determination of its biochemical and physiological effects.
Méthodes De Synthèse
Trichlorovinyl sulfone can be synthesized through the reaction of methanesulfonyl chloride with trichloroethylene in the presence of a base such as triethylamine. The reaction yields Methanesulfonic acid, thio-, S-trichlorovinyl esteryl sulfone as a white crystalline solid with a melting point of 84-86°C.
Applications De Recherche Scientifique
Trichlorovinyl sulfone has been used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of β-lactams, which are important compounds in medicinal chemistry. Trichlorovinyl sulfone has also been used in the synthesis of α,β-unsaturated ketones, which are important intermediates in organic synthesis.
Propriétés
Numéro CAS |
16626-99-6 |
|---|---|
Nom du produit |
Methanesulfonic acid, thio-, S-trichlorovinyl ester |
Formule moléculaire |
C3H3Cl3O2S2 |
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
1,1,2-trichloro-2-methylsulfonylsulfanylethene |
InChI |
InChI=1S/C3H3Cl3O2S2/c1-10(7,8)9-3(6)2(4)5/h1H3 |
Clé InChI |
INOFEPBGTAZLCY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)SC(=C(Cl)Cl)Cl |
SMILES canonique |
CS(=O)(=O)SC(=C(Cl)Cl)Cl |
Autres numéros CAS |
16626-99-6 |
Synonymes |
Methanethiosulfonic acid S-(trichloroethenyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




